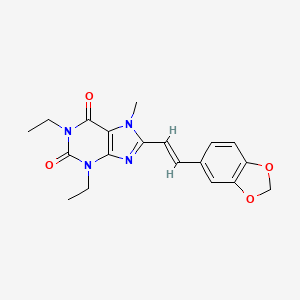

C.I. Direct Green 12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

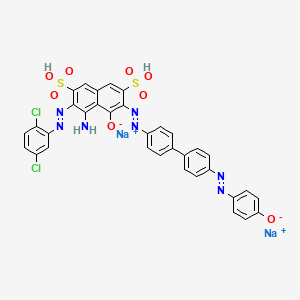

C.I. Direct Green 12: es un colorante sintético que pertenece a la clase de los colorantes azoicos. Se utiliza comúnmente en la industria textil para teñir fibras celulósicas como el algodón. El compuesto es conocido por su vibrante color verde y sus excelentes propiedades tintóreas, que incluyen buena resistencia a la luz y al lavado. La estructura química de this compound incluye múltiples grupos azo (-N=N-) y grupos de ácido sulfónico, que contribuyen a su solubilidad en agua y afinidad por las fibras.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: C.I. Direct Green 12 se sintetiza mediante una serie de reacciones de diazotación y acoplamiento. El proceso típicamente implica los siguientes pasos:

Diazotación: Una amina aromática, como el ácido 4-amino-3-hidroxi-2,7-naftaleno disulfónico, se trata con nitrito de sodio y ácido clorhídrico para formar una sal de diazonio.

Acoplamiento: La sal de diazonio se acopla entonces con otro compuesto aromático, como la 2,5-dicloroanilina, para formar un intermedio de colorante azoico.

Acoplamiento adicional: El intermedio se acopla adicionalmente con compuestos aromáticos adicionales, como el 4-hidroxifenilazo-1,1'-bifenil-4-ilo, para formar la estructura final del colorante.

Métodos de producción industrial: En entornos industriales, la síntesis de this compound se lleva a cabo en grandes reactores bajo condiciones controladas. El proceso implica un control preciso de la temperatura, ajuste del pH y el uso de catalizadores para garantizar un alto rendimiento y pureza del producto final. El colorante se purifica entonces mediante filtración, lavado y secado antes de ser formulado en un producto comercial.

Análisis De Reacciones Químicas

Tipos de reacciones: C.I. Direct Green 12 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El colorante puede oxidarse para formar productos de diferentes colores, lo que puede afectar a sus propiedades tintóreas.

Reducción: Las reacciones de reducción pueden romper los enlaces azoicos, lo que lleva a la formación de aminas aromáticas.

Sustitución: El colorante puede sufrir reacciones de sustitución, donde los grupos funcionales de los anillos aromáticos se sustituyen por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el ditionito de sodio y el polvo de zinc se utilizan en condiciones ácidas o básicas.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como ácidos de Lewis o bases.

Principales productos formados:

Oxidación: Productos oxidados con propiedades de color alteradas.

Reducción: Aminas aromáticas, que pueden ser tóxicas y requieren una manipulación cuidadosa.

Sustitución: Moléculas de colorante modificadas con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

C.I. Direct Green 12 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la química y las reacciones de los colorantes azoicos.

Biología: Se emplea como agente de tinción para visualizar estructuras y tejidos celulares.

Medicina: Se investiga su posible uso en ensayos de diagnóstico y aplicaciones terapéuticas.

Industria: Ampliamente utilizado en la industria textil para teñir tejidos, así como en las industrias del papel y el cuero.

Mecanismo De Acción

El mecanismo de acción de C.I. Direct Green 12 implica su interacción con las fibras y otros sustratos mediante enlaces iónicos e hidrógeno. Los grupos de ácido sulfónico en la molécula del colorante aumentan su solubilidad en agua y facilitan su unión a las fibras. Los grupos azo contribuyen a las propiedades cromáticas del colorante al absorber longitudes de onda específicas de la luz.

Comparación Con Compuestos Similares

Compuestos similares:

- C.I. Direct Green 1

- C.I. Direct Green 6

- C.I. Direct Green 8

Comparación: C.I. Direct Green 12 es único debido a su estructura química específica, que incluye múltiples grupos azo y grupos de ácido sulfónico. Esta estructura proporciona al colorante una excelente solubilidad, afinidad por las fibras y propiedades de color vibrantes. En comparación con compuestos similares, this compound ofrece una resistencia superior a la luz y al lavado, lo que lo convierte en una opción preferida en la industria textil.

Propiedades

Número CAS |

6486-55-1 |

|---|---|

Fórmula molecular |

C34H21Cl2N7Na2O8S2 |

Peso molecular |

836.6 g/mol |

Nombre IUPAC |

disodium;8-amino-7-[(2,5-dichlorophenyl)diazenyl]-2-[[4-[4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-3,6-disulfonaphthalen-1-olate |

InChI |

InChI=1S/C34H23Cl2N7O8S2.2Na/c35-21-5-14-26(36)27(17-21)41-42-32-28(52(46,47)48)15-20-16-29(53(49,50)51)33(34(45)30(20)31(32)37)43-40-23-8-3-19(4-9-23)18-1-6-22(7-2-18)38-39-24-10-12-25(44)13-11-24;;/h1-17,44-45H,37H2,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |

Clave InChI |

GGAYJCOYRIIEJK-UHFFFAOYSA-L |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=CC(=C5)Cl)Cl)N)[O-])N=NC6=CC=C(C=C6)[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

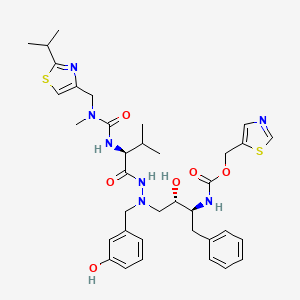

![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)